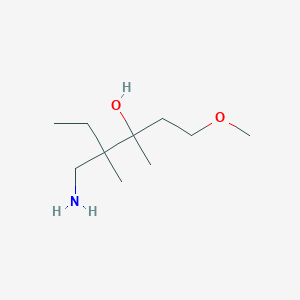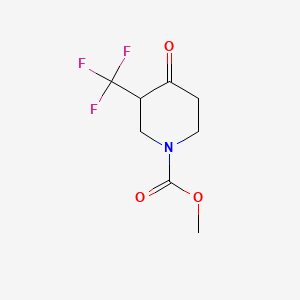
Methyl 2-hydroxy-5-sulfanylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-5-sulfanylbenzoate: is an organic compound with the molecular formula C8H8O3S It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the second position and a sulfanyl group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-hydroxy-5-sulfanylbenzoate can be synthesized through the esterification of 2-hydroxy-5-sulfanylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-hydroxy-5-sulfanylbenzoate can undergo oxidation reactions, where the sulfanyl group is converted to a sulfonyl group.
Reduction: The compound can be reduced to form methyl 2-hydroxy-5-mercaptobenzoate.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.
Major Products Formed:
Oxidation: Methyl 2-hydroxy-5-sulfonylbenzoate.
Reduction: Methyl 2-hydroxy-5-mercaptobenzoate.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: Methyl 2-hydroxy-5-sulfanylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of sulfanyl and hydroxyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure may contribute to the design of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes and polymers. Its reactivity makes it suitable for various chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-5-sulfanylbenzoate involves its interaction with specific molecular targets. The hydroxyl and sulfanyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Methyl 2-hydroxy-5-methylsulfonylbenzoate: Similar structure but with a methylsulfonyl group instead of a sulfanyl group.
Methyl 2-hydroxy-5-chlorobenzoate: Contains a chlorine atom instead of a sulfanyl group.
Methyl 2-hydroxy-5-nitrobenzoate: Contains a nitro group instead of a sulfanyl group.
Uniqueness: Methyl 2-hydroxy-5-sulfanylbenzoate is unique due to the presence of both hydroxyl and sulfanyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H8O3S |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
methyl 2-hydroxy-5-sulfanylbenzoate |
InChI |
InChI=1S/C8H8O3S/c1-11-8(10)6-4-5(12)2-3-7(6)9/h2-4,9,12H,1H3 |
InChI Key |
UKYVXUVVBGFADJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13545322.png)
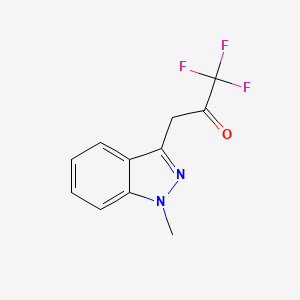

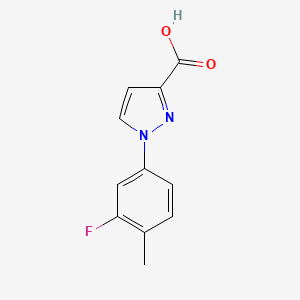

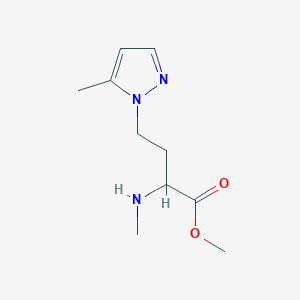

![1,2-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B13545363.png)

![5,7-Dibromoimidazo[4,3-b][1,3]thiazole](/img/structure/B13545377.png)
![1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine](/img/structure/B13545391.png)
